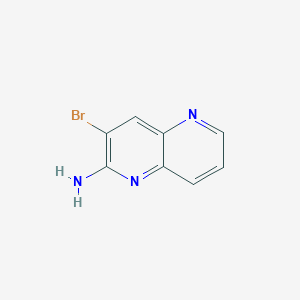

3-Bromo-1,5-naphthyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

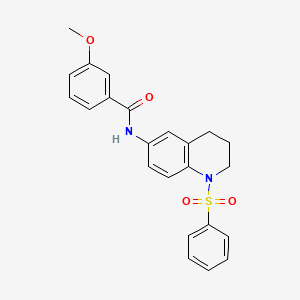

3-Bromo-1,5-naphthyridin-2-amine is a chemical compound with the molecular weight of 224.06 .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes 3-Bromo-1,5-naphthyridin-2-amine, has been a subject of study in the field of medicinal chemistry due to their wide range of biological activities . Various synthetic protocols have been used for the construction of this scaffold, including Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . The synthesis of these compounds often involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

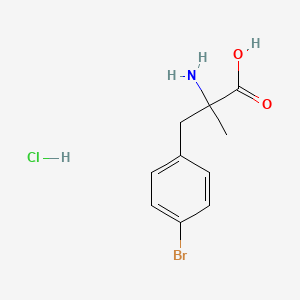

The InChI code for 3-Bromo-1,5-naphthyridin-2-amine is1S/C8H6BrN3/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H,(H2,10,12) . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

3-Bromo-1,5-naphthyridin-2-amine is a solid substance . The molecular weight of the compound is 224.06 .Scientific Research Applications

Medicinal Chemistry

1,5-Naphthyridine derivatives, including “3-Bromo-1,5-naphthyridin-2-amine”, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

Synthetic Organic Chemistry

These compounds are used in synthetic organic chemistry. For example, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .

Ligand for Metal Complexes

1,5-Naphthyridine acts as a ligand coordinating to Pd(II), in either Pd(en)(H2O)22 or Pd(en)Cl2 form, in aqueous solutions to produce the 2:1 and 1:1 complexes .

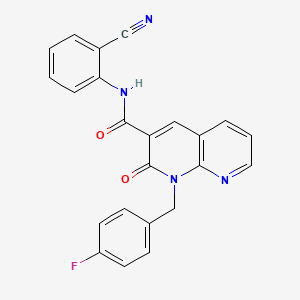

Preparation of Anthranilic Acid

A new approach to the preparation of anthranilic acid is a nucleophilic substitution reaction by heating 2,4-dichlorobenzoic acid with 5-amino-2-methoxypyridine in the presence of Cu .

Formation of Ruthenium(II) NADH-type Complex

A four-electron-reduced ruthenium(II) NADH-type complex, Ru(bbnpH4)(CO)2Cl has been successfully synthesized by using the ligand bbnp (bbnp = 2,2′-(4-(tert-butyl)pyridine-2,6-diyl)bis(benzo[b][1,5]naphthyridine)) .

Future Directions

The future directions for the study of 3-Bromo-1,5-naphthyridin-2-amine and related compounds could involve further exploration of their synthesis, reactivity, and applications . Given their wide range of biological activities, these compounds could have significant potential in the field of medicinal chemistry .

Mechanism of Action

Target of Action

It is known that 1,5-naphthyridine derivatives, to which 3-bromo-1,5-naphthyridin-2-amine belongs, exhibit a variety of biological activities

Mode of Action

It has been observed that 1,5-naphthyridine acts as a ligand coordinating to metal ions, such as pd(ii), in aqueous solutions . This suggests that 3-Bromo-1,5-naphthyridin-2-amine may interact with its targets in a similar manner.

Biochemical Pathways

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it can be inferred that 3-Bromo-1,5-naphthyridin-2-amine may affect multiple pathways

Result of Action

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it can be inferred that 3-Bromo-1,5-naphthyridin-2-amine may have significant molecular and cellular effects

Action Environment

It is known that the reactivity of 1,5-naphthyridines can be influenced by the solvent used . This suggests that the action of 3-Bromo-1,5-naphthyridin-2-amine may also be influenced by environmental factors.

properties

IUPAC Name |

3-bromo-1,5-naphthyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITKNMWTDHIWLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2N=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1,5-naphthyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B2599011.png)

![Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2599012.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2599019.png)

![(E)-2-cyano-N-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2599022.png)

![4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole](/img/structure/B2599027.png)